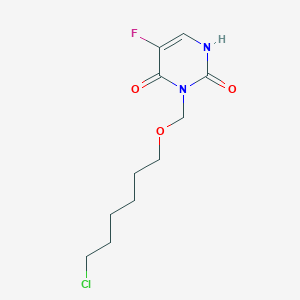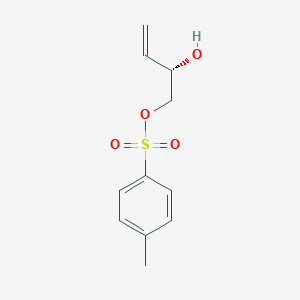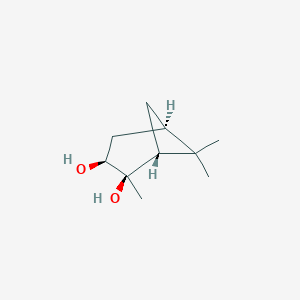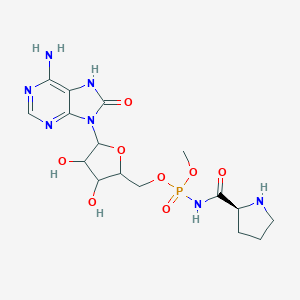![molecular formula C20H18N4O2 B140274 [4,4'-联-3H-吡唑]-3,3'-二酮,2,2',4,4'-四氢-5,5'-二甲基-2,2'-二苯基- CAS No. 7477-67-0](/img/structure/B140274.png)
[4,4'-联-3H-吡唑]-3,3'-二酮,2,2',4,4'-四氢-5,5'-二甲基-2,2'-二苯基-
描述
[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl-, also known as [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl-, is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401001. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Detection and Determination of Cyanide
Bispyrazolone is utilized as a reagent for the detection and determination of cyanide . This application is crucial in environmental monitoring and forensic science, where accurate measurement of cyanide levels is essential due to its high toxicity .
Analytical Chemistry in Food Processing
In food processing, Bispyrazolone is applied in an experimental procedure to remove linamarin from starch in cassava roots. This process uses plant cell wall-degrading enzymes, such as xylanase and cellulase, to reduce the presence of potentially harmful cyanogenic compounds .
Spectrophotometric Determination of Urea
Bispyrazolone has been used for the spectrophotometric determination and quantization of urea in urine samples. This application is significant in clinical diagnostics to assess renal function and diagnose various medical conditions .
Assay of Cyanogenic Compounds
The compound is involved in the assay of cyanogenic compounds , which are naturally occurring toxins found in certain plants and seeds. The ability to assay these compounds is important for food safety and preventing cyanide poisoning .
Determination of Ammonia
Bispyrazolone serves in the determination of ammonia levels. Monitoring ammonia is vital in various industries, including agriculture, where ammonia levels can impact soil fertility and environmental health .
Pharmaceutical Research
Bispyrazolone derivatives have shown promise in pharmaceutical research , particularly in the synthesis of compounds with antioxidant and anticancer activities . These derivatives have been evaluated for their radical scavenging activity and cytotoxic properties against colorectal carcinoma cells .
作用机制
Bispyrazolone, also known as [4,4’-Bi-3H-pyrazole]-3,3’-dione, 2,2’,4,4’-tetrahydro-5,5’-dimethyl-2,2’-diphenyl-, NSC 37393, or 4,4’-Bis(1-phenyl-3-methyl-5-pyrazolone), is a compound of interest in the field of medicinal chemistry.
Target of Action
The primary targets of Bispyrazolone are currently unknown. Pyrazolone derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrazolone derivatives have been found to exhibit various biological activities, such as anti-inflammatory, antibacterial, and antineoplastic effects . These activities suggest that Bispyrazolone may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities of pyrazolone derivatives, it is likely that Bispyrazolone may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrazolone derivatives, it is likely that bispyrazolone may have multiple effects at the molecular and cellular level .
属性
IUPAC Name |
5-methyl-4-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORCWSNQDMPPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864068 | |
| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or tan powder; [Alfa Aesar MSDS] | |
| Record name | Bispyrazolone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12393 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- | |
CAS RN |
7477-67-0 | |
| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7477-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7477-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7477-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dimethyl-1,1'-diphenyl-4,4'-bi-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bispyrazolone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P77NZ4BRC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of bispyrazolone?
A1: Bispyrazolone has the molecular formula C20H18N4O2 and a molecular weight of 346.38 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize bispyrazolones?
A2: Researchers frequently utilize IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS) to confirm the structure of synthesized bispyrazolones. [, ]
Q3: What tautomeric forms can bispyrazolones exist in, and how do solvents influence this equilibrium?
A3: Bispyrazolones exhibit tautomerism, with chelated and associated species observed in solutions. In slightly polar solvents like CDCl3, both the NH and OH tautomeric forms coexist, engaging in complex exchange processes influenced by time, concentration, and temperature. [] The enamine tautomer appears to be favored when recrystallized from DMSO. []
Q4: Can you elaborate on the associated and chelated forms of bispyrazolones and their interconversion?
A4: Research suggests that in a slightly polar solvent like CDCl3, bispyrazolones exist in two forms: a chelated form [(BC)ch] with one pyrazolone ring in the NH form and the other in the OH form, and an associated form [(BB)as] where both rings are in the NH form. These forms interconvert through complex exchange processes, including intermolecular interactions. []
Q5: Describe a common synthetic route for bispyrazolones.
A5: Bispyrazolones can be synthesized by reacting dibasic acid chlorides with sodium malonic ester to form diacyl-bis-malonic esters. Subsequent treatment with phenylhydrazine in acetic acid or alcohol yields the desired bispyrazolone derivatives. []
Q6: How can bispyrazolones be used as building blocks for other heterocyclic compounds?
A6: Studies have shown that bispyrazolones can act as precursors for synthesizing other nitrogen-containing heterocycles. For example, reacting them with 2-naphtholate anion can lead to the formation of a zwitterionic diazonium intermediate. []
Q7: What are some potential applications of bispyrazolones?
A7: Bispyrazolones are being explored for their potential in various fields: * Chemosensors: Bispyrazolone silver nanoparticles demonstrate high selectivity in colorimetrically detecting Cu2+ ions, making them promising for environmental monitoring. [] * Antimicrobial agents: Several bispyrazolone derivatives have shown promising antimicrobial activity against fungi like Fusarium oxysporum, highlighting their potential in developing new antifungal agents. [] * Antioxidant agents: Bispyrazolones exhibit potent reactive oxygen species (ROS) inhibition, suggesting their potential as therapeutic agents for conditions involving oxidative stress. []
Q8: Have any bispyrazolone derivatives shown promising biological activity?
A8: Yes, recent research indicates that several new bispyrazolones demonstrate significant ROS inhibition in vitro, even surpassing the activity of the standard ibuprofen. These findings suggest their potential as leads for developing novel ROS inhibitors. []
Q9: How does the structure of bispyrazolones relate to their biological activity?
A9: While specific structure-activity relationships (SAR) require further investigation, it's suggested that modifications to the methylidene bridge in bispyrazolones can impact their tautomeric equilibrium and potentially influence their biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
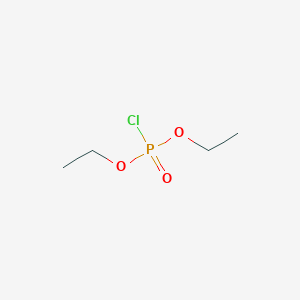
![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
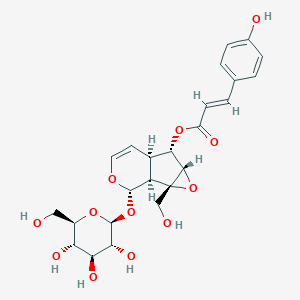
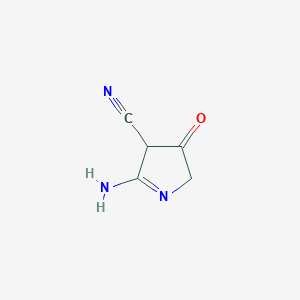
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)


